molecular formula C19H20N2O B11834044 3-Phenethyl-2-propyl-3H-quinazolin-4-one CAS No. 732995-39-0

3-Phenethyl-2-propyl-3H-quinazolin-4-one

Cat. No.: B11834044
CAS No.: 732995-39-0
M. Wt: 292.4 g/mol
InChI Key: COTHHWVMFQBANM-UHFFFAOYSA-N
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Description

3-Phenethyl-2-propyl-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenethyl-2-propyl-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One common method includes:

    Starting Materials: 2-aminobenzamide and phenethyl aldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a catalyst such as acetic acid under reflux conditions.

    Cyclization: The intermediate formed undergoes cyclization to yield the desired quinazolinone derivative.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Phenethyl-2-propyl-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenethyl-2-propyl-3H-quinazolin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenethyl-2-propyl-3H-quinazolin-4-one stands out due to its unique structural features, which confer distinct biological activities. Its phenethyl and propyl substituents contribute to its specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

732995-39-0

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

3-(2-phenylethyl)-2-propylquinazolin-4-one

InChI

InChI=1S/C19H20N2O/c1-2-8-18-20-17-12-7-6-11-16(17)19(22)21(18)14-13-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3

InChI Key

COTHHWVMFQBANM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1CCC3=CC=CC=C3

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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